molecular formula HNa2S+ B031361 Sodium sulfide CAS No. 1313-82-2

Sodium sulfide

Cat. No.: B031361
CAS No.: 1313-82-2
M. Wt: 79.06 g/mol
InChI Key: VDQVEACBQKUUSU-UHFFFAOYSA-M
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Description

Sodium sulfide is an inorganic chemical compound with the formula Na₂S. It is commonly found in its hydrated form, Na₂S·9H₂O. This compound is colorless in its pure form but often appears yellow due to impurities. This compound is highly soluble in water, producing strongly alkaline solutions. It is known for its distinctive rotten egg smell, which is due to the release of hydrogen sulfide gas when it comes into contact with moisture .

Mechanism of Action

Target of Action

Sodium sulfide (Na2S) primarily targets the endogenous gaseous transmitter, hydrogen sulfide (H2S) . H2S exhibits anti-inflammatory and antiapoptotic properties . It acts mainly as a neuromodulator at physiological concentrations, involving at least two classes of ionotropic glutamate receptors, N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors .

Mode of Action

This compound releases H2S when in contact with moist air . H2S then interacts with its targets, exhibiting anti-inflammatory and tissue-protective effects . This has been investigated in models of inflammation and oxidative stress .

Biochemical Pathways

The process of sulfur oxidation occurs through three biochemical pathways: the sulfur oxidase pathway, the reverse siroheme sulfite reductase pathway (phototrophic S-oxidizing bacteria), and the archaeal sulfur oxygenase reductase pathway . This compound, as a source of sulfide, can participate in these pathways.

Pharmacokinetics

A clinical trial aimed to assess the pharmacokinetics of this compound in healthy volunteers as well as in subjects with varying degrees of impaired renal function .

Result of Action

The anti-inflammatory and tissue-protective effects of this compound have been observed in models of inflammation and oxidative stress . This compound was shown to have some cardioprotective role against cardiac ischemia or reperfusion injury, as well as protect lungs against ventilator-induced lung injury .

Action Environment

When exposed to moist air, this compound and its hydrates emit hydrogen sulfide, an extremely toxic, flammable, and corrosive gas . Therefore, the action, efficacy, and stability of this compound can be influenced by environmental factors such as humidity and air composition .

Biochemical Analysis

Biochemical Properties

Sodium sulfide plays a crucial role in biochemical reactions. It dissolves in water to form its corresponding ions, specifically, 2Na+ + HS– + OH– . This compound can be easily oxidized when heated, forming sodium carbonate and sulfur dioxide .

Cellular Effects

The effects of this compound on cells are diverse and complex. For instance, it is often formed by bacterial reduction of sulfate in rocks and ores and from decomposition of organic matter . Gaseous hydrogen sulfide has an unpleasant smell and is highly toxic to humans, acting as a chemical asphyxiant . Dissolved sulfide is toxic to fish and other aquatic organisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. For example, it reacts with sulfur to form polysulfides . This reaction is a key part of many biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it is known that this compound attacks metals directly, forming metal sulfides . Highly corrosive sulfuric acid may be formed from biological oxidation of sulfide, and will attack concrete sewer pipes .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it is a part of the process called “dissimilatory sulfate reducing” or “sulfate respiration” . In this process, sulfate is a terminal electron acceptor .

Subcellular Localization

Current knowledge suggests that this compound may be involved in various cellular compartments due to its role in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium sulfide can be synthesized through the reduction of sulfur with sodium in anhydrous ammonia or by reacting sodium with sulfur in dry tetrahydrofuran (THF) with a catalytic amount of naphthalene . The general reaction is: [ \text{2Na} + \text{S} \rightarrow \text{Na}_2\text{S} ]

Industrial Production Methods: Industrially, this compound is produced by carbothermic reduction of sodium sulfate, where sodium sulfate is heated with coal: [ \text{Na}_2\text{SO}_4 + 4\text{C} \rightarrow \text{Na}_2\text{S} + 4\text{CO} ]

Types of Reactions:

    Oxidation: this compound can be oxidized to sodium sulfate: [ \text{2Na}_2\text{S} + 3\text{O}_2 \rightarrow 2\text{Na}_2\text{SO}_3 ]

    Reduction: It can act as a reducing agent, reducing metal ions to their elemental form.

    Substitution: this compound reacts with alkyl halides to form thioethers: [ \text{Na}_2\text{S} + \text{R-X} \rightarrow \text{R-S-R} + \text{NaX} ]

Common Reagents and Conditions:

    Oxidation: Requires oxygen or other oxidizing agents.

    Reduction: Often involves metal salts.

    Substitution: Typically involves alkyl halides under basic conditions.

Major Products:

    Oxidation: Sodium sulfate.

    Reduction: Elemental metals.

    Substitution: Thioethers.

Comparison with Similar Compounds

    Sodium hydrosulfide (NaHS): Similar in structure but contains one less sodium atom.

    Sodium sulfate (Na₂SO₄): Contains sulfate instead of sulfide.

    Sodium sulfite (Na₂SO₃): Contains sulfite instead of sulfide.

Uniqueness: Sodium sulfide is unique due to its strong reducing properties and its ability to release hydrogen sulfide gas, which has significant biological and industrial applications. Unlike sodium sulfate and sodium sulfite, this compound is more reactive and can participate in a wider range of chemical reactions .

Properties

IUPAC Name

disodium;sulfanide
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InChI

InChI=1S/2Na.H2S/h;;1H2/q2*+1;/p-1
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InChI Key

VDQVEACBQKUUSU-UHFFFAOYSA-M
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Canonical SMILES

[Na+].[Na+].[SH-]
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Molecular Formula

HNa2S+
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Molecular Weight

79.06 g/mol
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Physical Description

Sodium sulfide, anhydrous is a yellow to brick red crystalline mass or fused solid with an odor of rotten eggs. If exposed to moist air it is liable to spontaneous heating and may cause ignition of nearby combustible material. It absorbs moisture from the air., Sodium sulfide, hydrated, with not less than 30% water appears as yellow-pink or white deliquescent crystals, flakes or lumps. Contains at least 30% water. Alkaline. Burns skin, eyes and mucous membranes. Mildly corrosive to most metals. May be toxic by skin absorption. Releases toxic hydrogen sulfide gas when mixed with an acid., Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, White to yellow crystals; Llight tan, yellow, or brick-red lumps or flakes; Deliquescent; [CHEMINFO] Crystals with odor of rotten eggs; [MSDSonline], WHITE-TO-YELLOW HYGROSCOPIC CRYSTALS WITH CHARACTERISTIC ODOUR.
Record name SODIUM SULFIDE, ANHYDROUS
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Record name SODIUM SULFIDE, HYDRATED, WITH NOT LESS THAN 30% WATER
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Record name Sodium sulfide (Na2S)
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Boiling Point

Very high (USCG, 1999)
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Solubility

Slightly soluble in alcohol; insoluble in ether., Solubility in water (g/100 g water): 8.1 (-9.0 °C); 12.4 (0 °C); 18.6 (20 °C); 29.0 (40 °C); 35.7 (48 °C); 39.0 (50 °C).
Record name SODIUM SULFIDE
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Density

1.856 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.856 @ 14 °C/4 °C, 1.86 g/cm³
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Mechanism of Action

The iv admin of Na2S at doses comparable to those absorbed during balneotherapy causes a significant reduction of bile flow in the anesthetized rat. The effect, different from that caused by acetylcholine, is completely inhibited and reverted by papaverine and not by atropine. Na2S possesses myotropic properties and the reduction of bile flow may be due to a spasmodic effect on the smooth muscle of biliary canaliculi.
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Color/Form

CLEAR CRYSTALS; YELLOW OR BRICK-RED LUMPS OR FLAKES, CUBIC CRYSTALS OR GRANULES, AMORPHOUS, YELLOW-PINK OR WHITE CRYSTALS, Yellow or brick-red lumps or flakes or deliquescent crystals., White to pink, crystalline solid.

CAS No.

1313-82-2
Record name SODIUM SULFIDE, ANHYDROUS
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Record name SODIUM SULFIDE, HYDRATED, WITH NOT LESS THAN 30% WATER
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Record name Sodium sulfide
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Melting Point

1180 °C (IN VACUO)
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Synthesis routes and methods I

Procedure details

This slight excess of sodium hydroxide will tend to preclude the formation of sodium bisulfide and sodium bicarbonate. Alternatively, if no excess is present, then theoretically sodium bisulfide and sodium bicarbonate could be produced along with sodium sulfide and sodium carbonate.
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Synthesis routes and methods II

Procedure details

A 20 weight percent aqueous solution of sodium sulfide was prepared by dissolving sodium sulfide (116 grams, 1.48 moles) in the form of hydrated flakes (193 grams, 60%) into 385 grams of water in a 5-liter round-bottomed flask. This solution was then cooled by means of an ice-water bath and converted to an aqueous solution of sodium hydrosulfide (NaSH) by saturating it with an excess of hydrogen sulfide by adding hydrogen sulfide with stirring until no more was absorbed. A dropping funnel was charged with octanoyl chloride (241 grams, 1.48 moles). With the temperature of the sodium hydrosulfide solution in the 5-liter flask at 9° C. the addition of the octanoyl chloride to the 5-liter flask was begun with stirring of the contents of the 5-liter flask with a mechanical stirrer, immediately after the addition of 1.7 grams of a 10% aqueous solution of methyltrioctylammonium chloride to the 5-liter flask. The addition of the octanoyl chloride was completed over the course of 1.8 hours with a final temperature of 13° C. The content of the 5-liter flask was kept between 8 and 19° C. during the course of the addition. The content of the 5-liter flask was then allowed to reach ambient temperature and stirring was stopped, yielding a clear, slightly viscous, one-phase aqueous solution of sodium thiooctanoate and sodium chloride.
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116 g
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385 g
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241 g
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Synthesis routes and methods III

Procedure details

A nominal 20 weight percent aqueous solution of sodium sulfide was prepared by dissolving sodium sulfide (ca. 166 grams, 2.12 moles) in the form of hydrated flakes (276 grams, ca. 60%) into 552 grams of water in a 5-liter round-bottomed flask. This solution was then cooled by means of an ice-water bath and converted to an aqueous solution of sodium hydrosulfide (NaSH) by saturating it with an excess of hydrogen sulfide by adding hydrogen sulfide with stirring until no more was absorbed. A dropping funnel was charged with octanoyl chloride (345 grams, 2.12 moles). With the temperature of the sodium hydrosulfide solution in the 5-liter flask at 9.5° C. the addition of the octanoyl chloride to the 5-liter flask was begun with stirring of the contents of the 5-liter flask with a mechanical stirrer. No phase transfer catalyst was added. The addition of the octanoyl chloride was completed over the course of 2 hours with a final temperature of 14° C. The content of the 5-liter flask was kept between 8 and 12° C. during the course of the addition. A pH measurement, using pH paper, revealed that the solution was alkaline. Additional octanoyl chloride was added dropwise (totaling 15 additional grams) to the stirred solution until a neutral pH reading was obtained. The content of the 5-liter flask was then allowed to reach ambient temperature and stirring was stopped, yielding a clear, slightly viscous, one-phase aqueous solution of sodium thiooctanoate and sodium chloride.
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166 g
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552 g
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345 g
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Synthesis routes and methods IV

Procedure details

A 20 weight percent aqueous solution of sodium sulfide was prepared by dissolving sodium sulfide (ca. 428 grams, 5.49 moles) in the form of hydrated flakes (714 grams, ca. 60%) into 1430 grams of water in a 5-liter round-bottomed flask. This solution was then cooled by means of an ice-water bath and converted to an aqueous solution of sodium hydrosulfide by saturating it with an excess of hydrogen sulfide by adding hydrogen sulfide with stirring until no more was absorbed. A portion (163 grams, 0.77 mole) of this sodium hydrosulfide solution was removed. A dropping funnel was charged with octanoyl chloride (794 grams, 4.88 moles). With the temperature of the sodium hydrosulfide solution in the 5-liter flask at 9° C., the addition of the octanoyl chloride to the 5-liter flask was begun with stirring of the contents of the 5-liter flask with a mechanical stirrer. No phase transfer catalyst was added. The addition of the octanoyl chloride was completed over the course of 6.3 hours with a final temperature of 10° C. The contents of the 5-liter flask was kept between 8 and 10° C. during the course of the addition. At this point, a pH measurement, using pH paper, revealed that the solution was alkaline. Additional octanoyl chloride was added dropwise (totaling 15 additional grams) to the stirred solution until a neutral pH reading was obtained. The contents of the 5-liter flask was then allowed to reach ambient temperature and stirring was stopped, yielding a clear, slightly viscous, one-phase aqueous solution of sodium thiooctanoate and sodium chloride.
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428 g
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163 g
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794 g
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Synthesis routes and methods V

Procedure details

A 20 weight percent aqueous solution of sodium sulfide was prepared by dissolving sodium sulfide (39 grams, 0.5 moles) in the form of hydrated flakes (65 grams, 60%) into 130 grams of water in a 1-liter round-bottomed flask. This solution was then converted to an aqueous solution of sodium hydrosulfide (NaSH) by saturating it with an excess of hydrogen sulfide by adding hydrogen sulfide with stirring until no more was absorbed. A dropping funnel was charged with octanoyl chloride (81.3 grams, 0.5 moles). The temperature of the sodium hydrosulfide solution in the 1-liter flask measured 29.7° C. The addition of the octanoyl chloride to the 1-liter flask was begun with stirring of the contents of the 1-liter flask with a mechanical stirrer, immediately after the addition of 1 gram of a concentrated aqueous solution of methyltrioctylammonium chloride to the 1-liter flask. Hydrogen sulfide was liberated during the addition of the octanoyl chloride. After the completion of the addition of the octanoyl chloride, the contents of the 1-liter flask were cooled to ambient temperature and stirring was stopped, yielding a clear, slightly viscous, one-phase aqueous solution of sodium thiooctanoate and sodium chloride.
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81.3 g
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concentrated aqueous solution
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1 g
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Q & A

Q1: What is the molecular formula and weight of sodium sulfide?

A1: this compound has the molecular formula Na2S and a molecular weight of 78.045 g/mol.

Q2: Are there spectroscopic methods for detecting this compound content in products?

A2: Yes, Laser Raman spectroscopy can quickly detect this compound content in products like monosodium glutamate []. This method analyzes the Raman spectrum of a sample to determine the concentration of this compound.

Q3: How is this compound used in the extraction of valuable minerals from ore?

A3: this compound plays a crucial role in mineral flotation, acting as a depressant, reagent removal agent, and activator for sulfide ores. In oxide ores, it serves as a vulcanizing agent []. For instance, it aids in separating chalcopyrite and molybdenite during flotation by selectively depressing chalcopyrite while enabling molybdenite recovery []. The dosage and contact time significantly impact its effectiveness.

Q4: How does this compound interact with biological systems?

A6: this compound can inhibit respiratory and bioenergetic mechanisms in mammalian brains. It does so by inhibiting cytochrome c oxidase activity and impacting synaptosomal oxygen consumption, leading to mitochondrial membrane depolarization and reduced ATP concentration [].

Q5: Can this compound be used to synthesize other compounds?

A7: Yes, this compound is a versatile reagent in organic synthesis. For example, it can be used to synthesize thioglycolic acid through a multistep process involving sodium disulfide and chloroacetic acid []. Another application is its use in a domino reaction with benzaldehydes and 2-acetylfuran/2-acetylthiophene to create tetrahydrothiopyran derivatives [].

Q6: What are the environmental concerns associated with this compound?

A8: this compound is an environmental pollutant. Accidental exposure to acidic conditions can rapidly convert it into highly toxic hydrogen sulfide gas []. This necessitates careful handling and exploration of alternative dehairing agents in industries like leather tanning.

Q7: What are some strategies for the sustainable use and management of this compound?

A9: Sustainable use involves optimizing its dosage in applications like mineral flotation to minimize waste []. Additionally, exploring alternative reagents, particularly in processes where hydrogen sulfide gas release is a concern, is crucial. Implementing effective waste management strategies, including proper treatment of this compound-containing waste streams, is vital for mitigating its environmental impact.

Q8: Are there methods for treating wastewater contaminated with this compound?

A10: Yes, catalytic wet peroxide oxidation (CWPO) effectively removes this compound from wastewater []. This method can achieve a removal rate of 99% within 120 minutes. The reaction rate depends mainly on the hydrogen peroxide concentration, with Fe2+ concentration and pH having minimal effects.

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